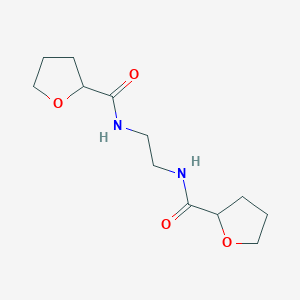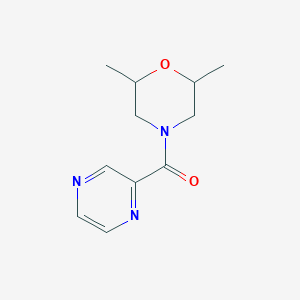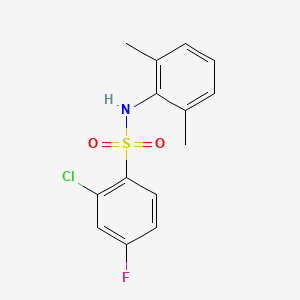![molecular formula C15H23N3O3 B10973742 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10973742.png)
2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is a synthetic organic compound featuring a pyrazole ring, which is known for its versatility in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a cyclohexane ring bonded to a carboxylic acid group and a pyrazole moiety substituted with ethyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Cyclohexane Derivative Preparation: The cyclohexane ring is prepared separately, often starting from cyclohexanone, which undergoes various functional group transformations to introduce the carboxylic acid group.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the cyclohexane derivative using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the cyclohexane ring, making it less bulky and potentially less selective in its biological interactions.
Cyclohexanecarboxylic acid: Does not contain the pyrazole ring, limiting its versatility in medicinal chemistry.
2-[(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
Uniqueness
2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its combination of a pyrazole ring with specific alkyl substitutions and a cyclohexane carboxylic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile scaffold in drug design and other applications.
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H23N3O3/c1-4-18-10(3)13(9(2)17-18)16-14(19)11-7-5-6-8-12(11)15(20)21/h11-12H,4-8H2,1-3H3,(H,16,19)(H,20,21) |
InChI Key |
SBUSIAGUGPQSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2CCCCC2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10973660.png)

![1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10973671.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B10973679.png)

![4-{[(3-chlorophenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10973688.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B10973696.png)

![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973714.png)
![4-cyano-N,N,3-trimethyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2-carboxamide](/img/structure/B10973719.png)



